2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile
Description
2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile (CAS: 1227590-07-9) is a pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 6, and an acetonitrile group at position 3 of the pyridine ring. This compound is commercially available with a purity of 95% (Combi-Blocks Catalog #QN-7154) . Its structure combines halogen substituents (Br, F) with a nitrile functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions, while fluorine enhances metabolic stability and bioavailability in drug candidates.
Properties
IUPAC Name |
2-(5-bromo-6-fluoropyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEIKSGOKDHVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivatives followed by the introduction of the nitrile group. One common method includes:
Halogenation: Starting with 3-pyridinecarboxaldehyde, bromination and fluorination are carried out using bromine and fluorine sources under controlled conditions.
Nitrile Introduction: The resulting halogenated pyridine is then subjected to a cyanation reaction using reagents such as sodium cyanide or copper(I) cyanide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids for Suzuki coupling.
Major Products: The reactions typically yield substituted pyridines, pyridine derivatives with altered functional groups, or more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Biological Activity
Research indicates that 2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile exhibits considerable biological activity. It has been identified as a potential inhibitor of specific enzymes and receptors involved in various diseases. The presence of halogen substituents increases its binding affinity to biological targets, making it a candidate for further pharmacological studies.
1.2 Mechanism of Action
Studies have shown that the compound may inhibit certain enzymes by binding to their active sites or modulating receptor activity. This interaction could lead to therapeutic effects, particularly in the treatment of cancer and other diseases where these enzymes play a critical role .
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and oxidation processes using reagents like potassium permanganate. Controlled temperatures and solvents such as dimethyl sulfoxide are typically employed to optimize yields.
2.2 Derivative Compounds
The unique structural features of this compound allow for the development of various derivatives that may enhance its biological properties or alter its pharmacokinetic profiles. For instance, modifications at the C-5 position of the pyridine ring have been explored to improve metabolic stability and solubility while maintaining potency against biological targets .
Agrochemical Applications
In addition to its medicinal uses, this compound has potential applications in agrochemicals. Its biological activity suggests it could serve as a lead compound for developing new pesticides or herbicides that target specific plant pathogens or pests .
Case Studies
4.1 Inhibitory Studies
A study highlighted the compound's potential as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), showing IC50 values in the low nanomolar range. This suggests its utility in targeting WNT signaling pathways, which are crucial in cancer biology .
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | CDK8/CDK19 | 7.2 ± 1.4 / 6.0 ± 1.0 | Potent inhibition of WNT signaling |
4.2 Antibacterial Evaluation
Another study investigated derivatives of related compounds for antibacterial activity against gram-positive bacteria, indicating that modifications on the pyridine structure can lead to significant improvements in efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity towards molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ in halogen positioning, functional groups, or backbone modifications. Key examples include:
Key Observations :
- Positional Isomerism : The fluorine atom’s position (e.g., 6 vs. 3) alters the electronic environment. Fluorine at position 6 (meta to nitrile) exerts a stronger electron-withdrawing effect compared to position 3 (ortho), influencing reactivity in cross-coupling reactions .
- Functional Groups : The nitrile group in the target compound enhances electrophilicity compared to acetamide or aldehyde analogs, making it more reactive in nucleophilic substitutions .
Electronic and Quantum Chemical Properties
Density Functional Theory (DFT) studies on related compounds (e.g., chromene derivatives in ) suggest:
- HOMO-LUMO Gaps : The nitrile group lowers the LUMO energy, increasing electrophilicity. Fluorine’s electron-withdrawing effect further stabilizes the LUMO, enhancing reactivity toward nucleophiles compared to aldehyde or acetamide analogs .
- Charge Distribution: Non-planar molecular structures (observed in similar compounds) may reduce stacking interactions, affecting crystallization behavior .
Analytical Characterization
- LC/MS Data : The target compound’s retention time and fragmentation pattern (under conditions like those in ) would differ from analogs due to nitrile polarity and halogen mass effects.
- Purity and Stability : High purity (95–98%) across analogs (e.g., Combi-Blocks data) suggests robust synthetic protocols, though fluorine’s presence may complicate purification due to increased hydrophobicity .
Biological Activity
2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with bromine and fluorine atoms, which are known to influence its biological properties by enhancing lipophilicity and modulating interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. It has shown inhibitory effects on various human cancer cell lines, demonstrating potential cytotoxicity.
- Histone Deacetylase Inhibition : The compound's structural modifications have been linked to increased potency in inhibiting histone deacetylases (HDACs), which play critical roles in cancer progression and other diseases .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Anticancer Activity
In a study evaluating the cytotoxic effects of various compounds, this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 (liver) | 4.5 |
| DU145 (prostate) | 5.0 |
| Jurkat (T-cell) | 3.8 |
These results indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .
Histone Deacetylase Inhibition
The impact of fluorination on the biological activity of pyridine derivatives has been highlighted in recent studies. For instance, the introduction of fluorine enhances the lipophilicity of the compound, which correlates with increased inhibition of HDACs:
| Compound | HDAC Inhibition IC50 (µM) |
|---|---|
| Vorinostat | 10 |
| This compound | 4.0 |
These findings suggest that modifications to the pyridine ring can significantly affect HDAC inhibition potency .
The proposed mechanism of action for this compound involves interaction with specific protein targets involved in cell cycle regulation and apoptosis. The presence of halogen substituents enhances binding affinity to these targets, facilitating greater therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
